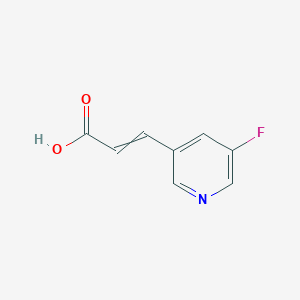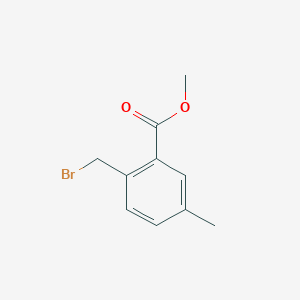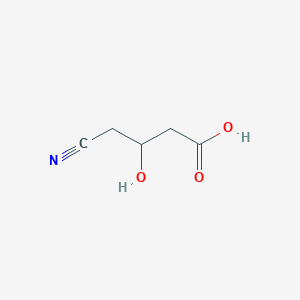
N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide
描述
N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxyethylsulfanyl group, and a pyrimidine carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative and an appropriate nucleophile.
Attachment of the Hydroxyethylsulfanyl Group: The hydroxyethylsulfanyl group can be attached through a thiol-ene reaction between an alkene derivative and a thiol compound under radical initiation conditions.
Formation of the Carboxamide Moiety: The carboxamide moiety can be formed through an amidation reaction between a carboxylic acid derivative and an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
科学研究应用
N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: As a potential inhibitor of specific enzymes or receptors due to its unique chemical structure.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Industry: As an intermediate in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide is dependent on its specific application. In biological systems, it may exert its effects by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can vary, but may include inhibition of kinases, modulation of receptor activity, or interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
N-(4-Chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]pyrimidine-5-carboxamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
N-(4-Methylphenyl)-2-[(2-hydroxyethyl)sulfanyl]pyrimidine-5-carboxamide: Similar structure with a methylphenyl group instead of a fluorophenyl group.
N-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]pyrimidine-5-carboxamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other halogenated or substituted phenyl derivatives. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
923291-76-3 |
|---|---|
分子式 |
C13H12FN3O2S |
分子量 |
293.32 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-2-(2-hydroxyethylsulfanyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H12FN3O2S/c14-10-1-3-11(4-2-10)17-12(19)9-7-15-13(16-8-9)20-6-5-18/h1-4,7-8,18H,5-6H2,(H,17,19) |
InChI 键 |
KTKSEBNHLQFGIL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C(N=C2)SCCO)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

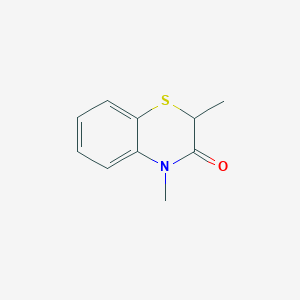
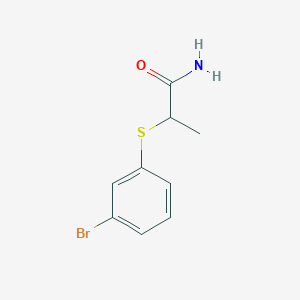
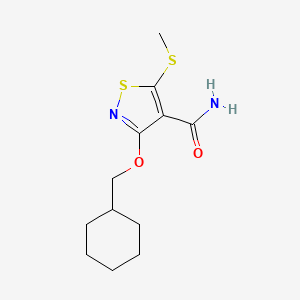
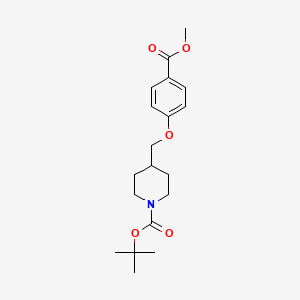
![4-Methylthiopyrido[4,3-d]pyrimidine](/img/structure/B8655106.png)
![5-{[(2,4-Dimethoxyphenyl)methyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B8655113.png)



